Tributyl(4-methoxyphenyl)stannane
Overview
Description
Tributyl(4-methoxyphenyl)stannane is an organotin compound that serves as an intermediate in the synthesis of complex organic molecules. It is particularly used in the formation of biphenyl structures, such as 4-methoxy-4'-nitrobiphenyl, through palladium-catalyzed coupling reactions. The presence of the 4-methoxyphenyl group suggests potential applications in the synthesis of materials with specific electronic properties, given the electron-donating nature of the methoxy substituent .
Synthesis Analysis
The synthesis of tributyl(4-methoxyphenyl)stannane involves metalation reactions with tin and can be used in coupling reactions facilitated by palladium catalysts. The process typically starts with an intermediate like 4-nitrophenyl trifluoromethanesulfonate, which then undergoes further reactions to form the desired organotin compound. The synthesis route is significant as it provides a pathway to create biphenyl structures, which are valuable in various chemical applications .
Molecular Structure Analysis
While the specific molecular structure analysis of tributyl(4-methoxyphenyl)stannane is not detailed in the provided papers, the structure can be inferred from the name. It likely consists of a tin atom bonded to three butyl groups and one 4-methoxyphenyl group. The molecular geometry around the tin center is typically tetrahedral for such organotin compounds, and the presence of the methoxy group on the phenyl ring could influence the reactivity and properties of the molecule .
Chemical Reactions Analysis
Tributyl(4-methoxyphenyl)stannane is involved in metal-catalyzed reactions, particularly palladium-catalyzed coupling, to form biphenyl derivatives. The organotin compound can be used as a precursor for the introduction of the 4-methoxyphenyl moiety into other molecules. The reactivity of such organotin compounds is often leveraged in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of tributyl(4-methoxyphenyl)stannane are not explicitly discussed in the provided papers. However, organotin compounds like this are generally known to be highly toxic and should be handled with care. They are often sensitive to air and moisture, requiring special storage conditions. The methoxy group may confer some solubility in organic solvents, which is beneficial for its use in organic synthesis .
Scientific Research Applications
Organotin hydrides, such as Tributyl(4-methoxyphenyl)stannane, are of interest due to their many applications in organic synthesis . Here are some of the applications:
-
Hydro-stannolysis of Halides or Related Molecules
- This process involves stannyl radicals in chain mechanisms .
- The basic process involves the initial formation of the stannyl radical and the removal of the resulting organic radical .
- An extreme example of this behavior is shown where a heptacyclic system is generated in a single step by seven sequential cyclizations .
-
Hydro-stannation of Alkenes and Alkynes
-
Barton-McCombie Reaction
-
Barton Decarboxylation
-
Dehalogenation
-
Intramolecular Radical Cyclization
-
Conjugate Reduction of α,β-Unsaturated Ketones
-
Reduction Reactions
-
Synthesis of Complex Cyclic Structures
properties
IUPAC Name |
tributyl-(4-methoxyphenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIILCIIZVMZTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376297 | |
Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(4-methoxyphenyl)stannane | |
CAS RN |
70744-47-7 | |
Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.